

Application Notes and Protocols for Elevenostat Administration in In Vivo Mouse Models

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Compound of Interest

Compound Name: *Elevenostat*

Cat. No.: *B8236790*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **elevenostat**, a selective inhibitor of histone deacetylase 11 (HDAC11), in mouse models. The following sections detail its mechanism of action, administration protocols, and relevant signaling pathways.

Introduction to Elevenostat

Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of HDAC11, with an IC₅₀ of 0.235 μ M[1]. As a hydroxamic acid derivative, it exerts its biological effects by chelating the zinc ion in the active site of HDAC11[2]. HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various pathological processes, including cancer and autoimmune diseases[3]. Inhibition of HDAC11 by **elevenostat** has been shown to induce apoptosis in multiple myeloma cells and modulate immune responses, making it a compound of significant interest for preclinical research[1][4].

Mechanism of Action

Elevenostat's primary mechanism of action is the selective inhibition of HDAC11's enzymatic activity. This inhibition leads to the hyperacetylation of both histone and non-histone protein substrates, altering gene expression and cellular function.

Two key signaling pathways have been identified to be modulated by **elevenostat**:

- **IRF4 Signaling Pathway in Multiple Myeloma:** HDAC11 has been shown to deacetylate and regulate the activity of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival[3][4]. By inhibiting HDAC11, **elevenostat** leads to the hyperacetylation of IRF4, which impairs its function and results in the downregulation of its target genes, such as PRDM1 (Blimp-1) and TNFRSF17 (BCMA). This disruption of the IRF4 signaling cascade ultimately induces apoptosis in multiple myeloma cells[4].
- **Type I Interferon (IFN) Signaling:** HDAC11 can regulate the type I IFN signaling pathway through the defatty-acylation of serine hydroxymethyltransferase 2 (SHMT2). Inhibition of HDAC11 may, therefore, modulate the cellular response to type I interferons, which play a crucial role in antiviral and anti-tumor immunity.
- **Foxp3+ Regulatory T (Treg) Cell Function:** Targeting HDAC11 has been demonstrated to promote the function of Foxp3+ regulatory T cells[1]. This suggests a potential therapeutic application for **elevenostat** in the context of autoimmune diseases and transplantation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo administration of **elevenostat** in a multiple myeloma mouse model.

Table 1: In Vivo Efficacy of **Elevenostat** in a 5TGM1 Multiple Myeloma Mouse Model

Parameter	Dosage (mg/kg)	Administration Route	Dosing Schedule	Outcome	Reference
Tumor Growth	1 and 10	Intraperitoneal (i.p.)	Daily for 10 days, then every other day	Effective inhibition of tumor growth	[1]
Serum IgG2b Levels	1 and 10	Intraperitoneal (i.p.)	Daily for 10 days, then every other day	Decreased serum IgG2b levels	[1]
Survival	1 and 10	Intraperitoneal (i.p.)	Daily for 10 days, then every other day	Significantly prolonged survival	[1][4]
Body Weight	1 and 10	Intraperitoneal (i.p.)	Daily for 10 days, then every other day	No significant changes in body weight	[1]

Experimental Protocols

This section provides a detailed protocol for the administration of **elevenostat** to a mouse model of multiple myeloma.

Protocol 1: Administration of Elevenostat in a Syngeneic 5TGM1 Multiple Myeloma Mouse Model

1. Animal Model:

- Mouse Strain: C57BL/KaLwRij mice.
- Cell Line: 5TGM1 multiple myeloma cells.
- Cell Inoculation: Intravenously inject 5×10^5 5TGM1 cells into the tail vein of each mouse.

2. **Elevenostat** Formulation (Recommended):

- **Vehicle:** A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common formulation for administering hydrophobic compounds like HDAC inhibitors in vivo. Another option that has been used for other hydroxamic acid-based HDAC inhibitors is a formulation containing 2-hydroxypropyl- β -cyclodextrin (HPBCD) and polyethylene glycol (PEG)[5].
- **Stock Solution:** Based on its solubility, dissolve **elevenostat** in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL)[6].
- **Working Solution Preparation:**
 - Warm the DMSO stock solution to 37°C and sonicate briefly to ensure complete dissolution.
 - For a final concentration of 1 mg/mL, dilute the stock solution in the vehicle. For example, to prepare 1 mL of the working solution, add 40 μ L of the 25 mg/mL stock solution to 960 μ L of the vehicle.
 - Vortex the working solution thoroughly before administration.

3. Administration Protocol:

- **Dosage:** 1 mg/kg or 10 mg/kg body weight.
- **Route of Administration:** Intraperitoneal (i.p.) injection.
- **Dosing Schedule:** Administer once daily for the first 10 days post-tumor cell inoculation, followed by administration every other day until the experimental endpoint is reached[1].
- **Injection Volume:** Typically 100-200 μ L per mouse.

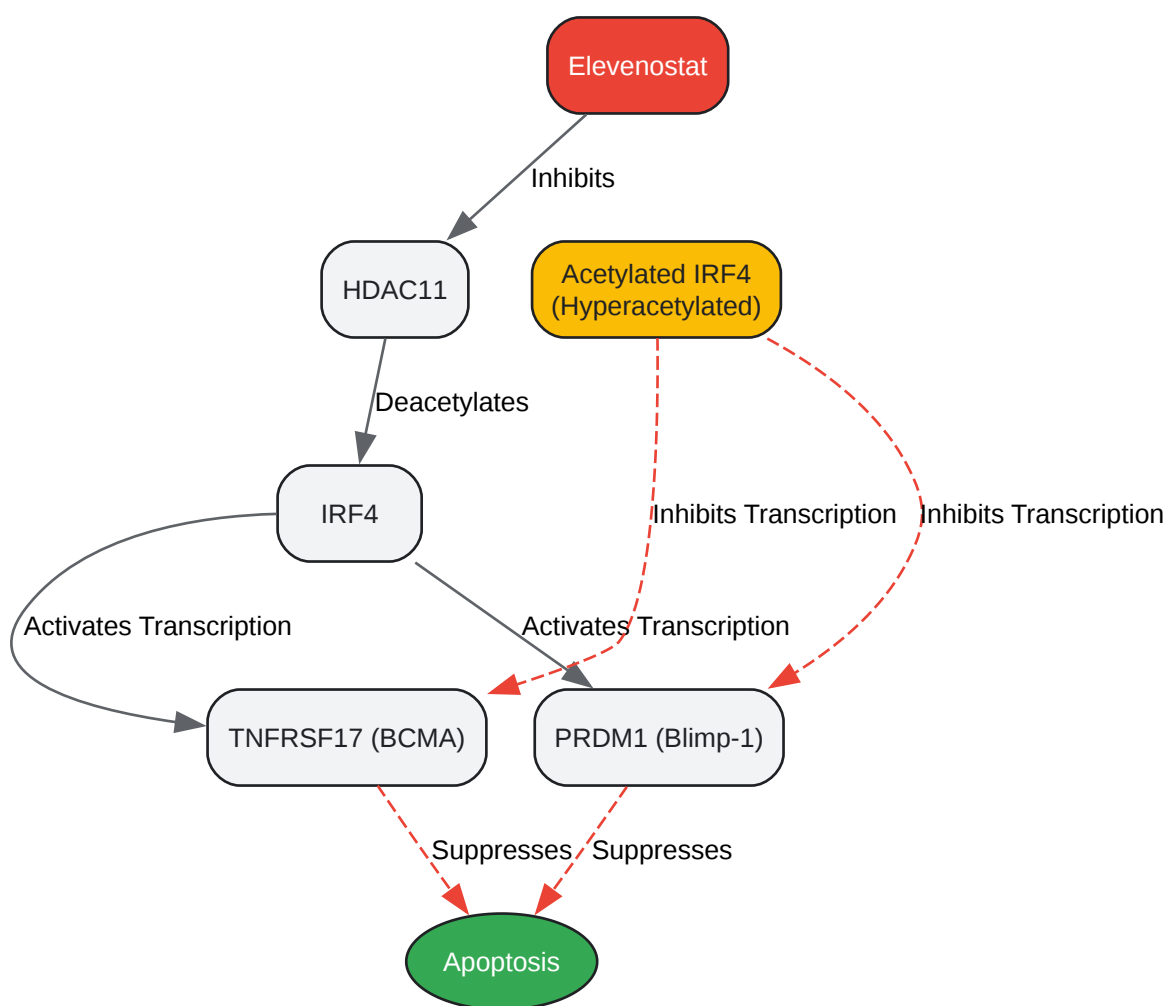
4. Monitoring and Endpoint Analysis:

- **Tumor Burden:** Monitor tumor progression by measuring serum IgG2b levels weekly.
- **Animal Health:** Monitor body weight and overall health of the mice regularly.

- Survival: Record the date of death or euthanasia for survival analysis.
- Endpoint: Euthanize mice when they reach a predetermined disease endpoint (e.g., significant weight loss, hind limb paralysis).

Signaling Pathway and Experimental Workflow Diagrams

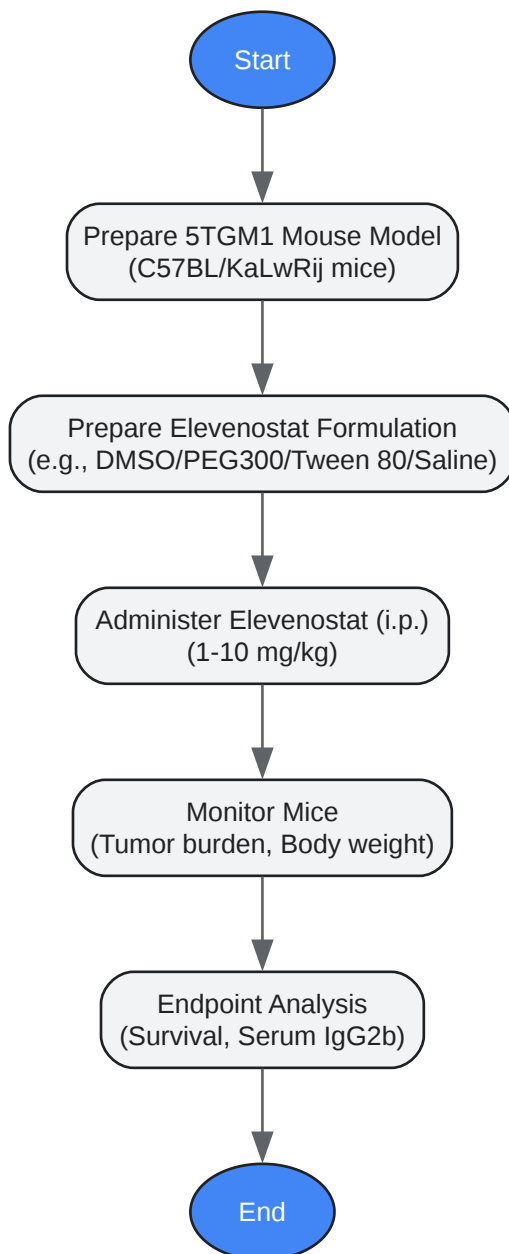
Signaling Pathway of Elevenostat in Multiple Myeloma



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Caption: **Elevenostat** inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis in multiple myeloma cells.

Experimental Workflow for In Vivo Elevenostat Administration



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Caption: Workflow for in vivo administration of **elevenostat** in a mouse model of multiple myeloma.

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